molecular formula C20H22N2O3 B11482410 2H-1,5-Benzodiazepin-2-one, 5-benzoyl-1,3,4,5-tetrahydro-1-(2-methoxyethyl)-3-methyl-

2H-1,5-Benzodiazepin-2-one, 5-benzoyl-1,3,4,5-tetrahydro-1-(2-methoxyethyl)-3-methyl-

Cat. No.: B11482410
M. Wt: 338.4 g/mol
InChI Key: GJJVXPHTWOHJQB-UHFFFAOYSA-N
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Description

5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes a benzoyl group, a methoxyethyl group, and a tetrahydrobenzodiazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, typically using benzoyl chloride in the presence of a base such as pyridine.

    Addition of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction, using 2-methoxyethyl chloride and a strong base like sodium hydride.

    Final Cyclization and Purification: The final step involves cyclization to form the tetrahydrobenzodiazepinone core, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-BENZOYL-1-(2-METHOXYETHYL)-3-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is unique due to its specific structural features, including the methoxyethyl and benzoyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural differences can lead to variations in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-benzoyl-5-(2-methoxyethyl)-3-methyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C20H22N2O3/c1-15-14-22(20(24)16-8-4-3-5-9-16)18-11-7-6-10-17(18)21(19(15)23)12-13-25-2/h3-11,15H,12-14H2,1-2H3

InChI Key

GJJVXPHTWOHJQB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2N(C1=O)CCOC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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